molecular formula C11H8FNO3 B13530635 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic Acid

5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13530635
M. Wt: 221.18 g/mol
InChI Key: ADEOQCIJDWCCDW-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group at position 3 and a 4-fluoro-3-methylphenyl group at position 3. Key properties, such as electronic effects of substituents and steric hindrance, influence its reactivity, stability, and biological activity .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-6-4-7(2-3-8(6)12)10-5-9(11(14)15)13-16-10/h2-5H,1H3,(H,14,15)

InChI Key

ADEOQCIJDWCCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis via 3-Substituted Isoxazoles from Aromatic Precursors

Method Overview:
This approach involves the synthesis of the isoxazole ring through cyclization of aromatic precursors bearing suitable functional groups, such as hydroxylamine derivatives, with subsequent oxidation to introduce the carboxylic acid.

Reaction Scheme:

  • Aromatic precursor (e.g., 4-fluoro-3-methylphenyl hydroxylamine derivative)
  • Cyclization with electrophilic reagents (e.g., chlorinating agents)
  • Oxidation to form the carboxylic acid

Key Conditions:

  • Use of chlorinating agents like thionyl chloride or oxalyl chloride to convert hydroxyl groups into acyl chlorides
  • Cyclization typically occurs in inert solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or mild heating
  • Oxidation step using oxidants like potassium permanganate or chromium-based reagents to convert aldehyde intermediates to acids

Research Data:

  • A study (see) reports the synthesis of isoxazole derivatives via coupling of carboxylic acids with amines, indicating that similar routes could be adapted for this compound, especially starting from a suitable aromatic acid precursor.

Multi-step Synthesis via Ethyl Ester Intermediates

Method Overview:
This method involves the synthesis of ethyl esters of the isoxazole-3-carboxylic acid, followed by hydrolysis to the free acid.

Reaction Scheme:

  • Starting from 4-fluoro-3-methylphenyl acetoacetate derivatives
  • Cyclization with hydroxylamine sulfate or related reagents to form the isoxazole ring
  • Hydrolysis of the ester to obtain the free carboxylic acid

Key Conditions:

  • Cyclization often occurs at elevated temperatures (75–150°C) in solvents like tetrahydrofuran (THF) and methanol
  • Hydrolysis performed under basic conditions (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid)
  • Purification via recrystallization or chromatography

Research Data:

  • A detailed synthesis process (see) describes converting ethyl esters to acids using sodium hydroxide, then subsequent chlorination and amidation steps to functionalize the ring.

Cyclization of Hydroxylamine Derivatives

Method Overview:
This approach involves the direct cyclization of hydroxylamine derivatives of the aromatic ring to form the isoxazole core.

Reaction Scheme:

  • Aromatic hydroxylamine derivatives are treated with chlorinating agents such as thionyl chloride
  • Cyclization occurs under reflux or mild heating
  • The resulting intermediate is oxidized or hydrolyzed to produce the carboxylic acid

Research Data:

  • The process for preparing related isoxazole acids (see) involves reacting acetoacetate derivatives with hydroxylamine sulfate, then chlorinating and hydrolyzing to obtain the acid.

Specific Synthetic Route Based on Literature

Step-by-step Synthesis:

Step Reaction Description Conditions Yield/Remarks
1 Synthesis of 4-fluoro-3-methylphenyl acetoacetate Acetoacetate derivatives, reflux in ethanol or THF High yield (>80%)
2 Cyclization with hydroxylamine sulfate 75–150°C in THF/methanol Formation of isoxazole ring (~70–85%)
3 Hydrolysis of ester to acid NaOH or HCl, reflux >90% conversion
4 Chlorination of acid to acyl chloride Thionyl chloride, reflux Quantitative or near-quantitative
5 Amidation or carboxylation Reaction with amines or oxidation Final product formation

Chemical Reaction Example:

4-Fluoro-3-methylphenyl acetoacetate + hydroxylamine sulfate → Isoxazole intermediate → Hydrolysis → this compound

Notes on Optimization and Purification

  • Reaction Temperature: Maintaining optimal temperature (75–150°C) during cyclization improves yield.
  • Solvent Choice: THF and methanol are preferred for cyclization due to their polarity and boiling points.
  • Purification: Recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatography ensures high purity.
  • Yield Considerations: Multi-step processes typically achieve yields between 60–85%, with the ester hydrolysis step often being quantitative.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Aromatic precursor cyclization Hydroxylamine sulfate, chlorinating agents Cyclization, oxidation Straightforward, high purity Requires multiple steps
Ester-based synthesis Acetoacetate derivatives, hydroxylamine sulfate Ester formation, cyclization, hydrolysis Good control over intermediates Longer process, need for purification
Direct hydroxylamine route Hydroxylamine derivatives Cyclization, chlorination, hydrolysis Efficient for specific derivatives Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂) reduce reaction time but may lower yields due to competing side reactions.
  • Electron-donating groups (e.g., OCH₃) improve yields by stabilizing intermediates.
  • Fluorine substituents enhance bioavailability and target binding in enzyme inhibition .

Physicochemical Properties

Substituents modulate solubility, melting points, and stability:

Table 2: Physicochemical Comparison
Compound Name Substituent Melting Point (°C) Solubility (mg/mL) Stability Notes
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (11h) 4-NO₂ N/A Low in H₂O Sensitive to reduction under H₂ conditions
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) 4-OCH₃ N/A Moderate in EtOH Stable under acidic conditions
5-(4-Fluorophenyl)isoxazole-3-carboxylic acid 4-F 180–185 0.5 in DMSO High thermal stability; resistant to hydrolysis
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid 4-OH >250 10 in H₂O Prone to oxidation; requires inert storage

Key Insights :

  • Fluorine and methyl groups (as in the target compound) balance lipophilicity and solubility, making them favorable for drug design.
  • Hydroxyl groups improve aqueous solubility but may necessitate protective formulations .

Key Observations :

  • Fluorine substituents (e.g., 4-F) enhance binding affinity to hydrophobic enzyme pockets.
  • Methyl groups (as in 3-methylphenyl) may reduce metabolic degradation, improving pharmacokinetics .

Reactivity and Functionalization

The isoxazole ring undergoes hydrogenation and ring-opening under specific conditions:

  • Hydrogenation: Pd/C catalyzes reductive opening of the isoxazole ring in 5-(benzoyloxymethyl) derivatives to form Z-aminoketones, crucial for synthesizing β-amino acid analogs .
  • Ester Hydrolysis : Ethyl esters (e.g., 10d–10h) hydrolyze to carboxylic acids under basic conditions, with yields influenced by substituent electronic effects .

Biological Activity

5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H9FNO3C_{10}H_9FNO_3 with a molecular weight of approximately 207.16 g/mol. Its structure consists of an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Immunomodulatory Effects : Research indicates that isoxazole derivatives can modulate immune functions. For instance, compounds similar to this compound have been shown to stimulate lymphocyte proliferation and influence cytokine production, suggesting a potential role in immunosuppression or modulation .
  • Antitumor Activity : Isoxazole derivatives have been explored as scaffolds for antitumor agents. They exhibit inhibitory effects on cancer cell proliferation and can act on specific pathways involved in tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Biological Activity Study Reference Findings
Lymphocyte Proliferation Stimulation of mitogen-induced proliferation in lymphocytes.
Cytokine Production Inhibition of TNFα production in human blood cultures.
Antitumor Activity Inhibition of cell proliferation in various cancer cell lines (IC50 values).
Mitochondrial Function Improvement in calcium retention capacity; potential mtPTP inhibitor.

Case Studies

  • Immunomodulatory Study : A study investigated the immunosuppressive properties of related isoxazole compounds, demonstrating their ability to inhibit humoral immune responses while stimulating certain phases of delayed-type hypersensitivity (DTH) reactions in vivo. The results indicated that these compounds could serve as potential immunosuppressive agents with applications in autoimmune diseases .
  • Anticancer Research : Another study focused on the antitumor potential of isoxazole derivatives, highlighting their ability to inhibit key signaling pathways involved in cancer progression. The compound showed promising results against various cancer cell lines, indicating its potential for further development as an anticancer agent .

Q & A

Basic: What are the established synthetic routes for 5-(4-Fluoro-3-methylphenyl)isoxazole-3-carboxylic Acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted phenyl precursors with isoxazole intermediates, followed by hydrolysis of ester groups to yield the carboxylic acid. Key steps include:

  • Cyclocondensation : A nitrile oxide intermediate is generated from hydroxylamine and a halogenated precursor, reacting with acetylene derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to form the isoxazole core .
  • Ester Hydrolysis : Alkaline hydrolysis (e.g., NaOH/EtOH) converts ester groups to carboxylic acids, requiring precise stoichiometry to avoid side reactions .
    Optimization : Temperature control minimizes byproducts (e.g., dimerization), while HPLC (>98% purity) monitors reaction progress .

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 2.5 ppm (isoxazole proton) confirm substituent positions .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and isoxazole carbons at 95–110 ppm .
  • HPLC : Retention time comparison with standards ensures purity (>98%) .
  • Mass Spectrometry (MS) : Molecular ion [M-H]⁻ at m/z 249.1 (calculated for C₁₁H₈FNO₃) validates the molecular formula .

Advanced: How can researchers resolve discrepancies in spectral data or purity analyses?

Discrepancies often arise from isomeric impurities or solvent residues . Mitigation strategies:

  • Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .
  • Purification : Recrystallization (e.g., ethanol/water) or preparative HPLC removes persistent impurities .
  • Isotopic Labeling : Deuterated solvents in NMR help distinguish overlapping signals .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., electrophilic substitution at the 4-fluoro-3-methylphenyl group) and predicts regioselectivity .
  • Molecular Docking : Simulates binding affinity with target enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding with the carboxylic acid group .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.1) and metabolic stability, guiding derivative design .

Intermediate: How do solubility challenges impact experimental design, and what strategies improve dissolution?

The compound’s low aqueous solubility (≤0.1 mg/mL) necessitates:

  • Co-Solvents : DMSO or ethanol (10–20% v/v) enhance solubility for in vitro assays .
  • pH Adjustment : Deprotonation at pH >7 (carboxylic acid → carboxylate) improves water compatibility .
  • Derivatization : Methyl ester prodrugs (e.g., ethyl 5-(4-fluoro-3-methylphenyl)isoxazole-3-carboxylate) increase bioavailability .

Advanced: What stability issues arise during storage, and how can degradation be minimized?

  • Hydrolysis : The carboxylic acid group is prone to esterification in alcoholic solvents. Store at -20°C under inert gas (N₂/Ar) .
  • Photodegradation : Protect from UV light using amber vials.
  • Monitoring : Regular HPLC analysis detects degradation products (e.g., decarboxylated isoxazole) .

Basic: What are the documented biological activities of structurally similar isoxazole derivatives?

Analogues exhibit:

  • Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ ~5 µM) via carboxylate-mediated interactions .
  • Antimicrobial Effects : Isoxazole rings disrupt bacterial cell wall synthesis (MIC 8–32 µg/mL against S. aureus) .
  • Kinase Inhibition : Derivatives with 4-fluorophenyl groups show selectivity for EGFR (IC₅₀ 0.2 µM) .

Advanced: How can researchers validate the compound’s role in a hypothesized mechanism of action?

  • Isotopic Tracing : ¹⁸O-labeled carboxylic acid tracks metabolic incorporation .
  • Knockout Models : CRISPR-Cas9 gene editing in cell lines confirms target specificity.
  • SAR Studies : Modify substituents (e.g., replace fluorine with chlorine) to correlate structure with activity .

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